The Crucial Role of TAM558 Intermediate-2 in the Synthesis of the Antibody-Drug Conjugate OMTX705
The Crucial Role of TAM558 Intermediate-2 in the Synthesis of the Antibody-Drug Conjugate OMTX705
For Researchers, Scientists, and Drug Development Professionals
OMTX705 is a promising antibody-drug conjugate (ADC) that targets Fibroblast Activating Protein (FAP), a protein expressed on cancer-associated fibroblasts. This targeted therapy consists of a humanized anti-FAP monoclonal antibody (OMTX005) linked to a potent cytotoxic payload, TAM470, which is a synthetic analog of the microtubule inhibitor tubulysin. The synthesis of this complex therapeutic molecule involves the precise assembly of its components, and TAM558 intermediate-2 plays a pivotal, foundational role in the creation of the drug-linker component.
The Synthetic Pathway of OMTX705: An Overview
The construction of OMTX705 is a multi-stage process that begins with the synthesis of the drug-linker conjugate, TAM558. This molecule is then conjugated to the anti-FAP antibody to yield the final ADC. TAM558 intermediate-2 is a key building block in the synthesis of TAM558.
Based on the available chemical structures, TAM558 intermediate-2 represents a significant portion of the final tubulysin analog payload. Its chemical structure contains the core tubuvaline (Tuv) and isoleucine (Ile) moieties characteristic of tubulysins. The primary role of TAM558 intermediate-2 is to serve as a scaffold upon which the remaining components of the drug-linker are assembled through a series of chemical reactions, likely involving peptide couplings.
The synthesis culminates in the formation of TAM558, which is the complete cytotoxic payload (TAM470) pre-functionalized with the vcPABA-(EG)3 linker, ready for conjugation to the antibody.
The Logical Synthesis Workflow
The following diagram illustrates the logical progression from TAM558 intermediate-2 to the final OMTX705 ADC.
Caption: Logical workflow for OMTX705 synthesis.
Physicochemical Properties of Key Molecules
A summary of the key chemical entities and their properties is provided in the table below.
| Compound | CAS Number | Molecular Formula | Role in Synthesis |
| TAM558 Intermediate-2 | 2135877-76-6 | C29H50N4O5S | Key precursor to the drug-linker conjugate |
| TAM558 | 1802499-21-3 | C79H122N14O19S | Complete drug-linker conjugate for antibody attachment |
| OMTX705 | N/A | Antibody-Drug Conjugate | Final therapeutic product |
Experimental Protocols
While the precise, proprietary experimental protocols for the synthesis of OMTX705 are not publicly available, the following sections provide detailed, representative methodologies for the key transformations involved, based on established scientific literature for similar compounds.
Representative Synthesis of a Tubulysin-Based Drug-Linker from an Intermediate
This protocol describes a plausible multi-step synthesis to convert a tubulysin intermediate, analogous to TAM558 intermediate-2, into a complete drug-linker conjugate. This typically involves sequential peptide couplings to add the remaining amino acid residues and the linker moiety.
Materials:
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Tubulysin intermediate (e.g., analogous to TAM558 intermediate-2)
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Fmoc-protected amino acids
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Linker molecule with a carboxylic acid functional group (e.g., a vcPABA derivative)
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Peptide coupling reagents (e.g., HATU, HOBt)
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Bases (e.g., DIPEA, triethylamine)
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Deprotection reagents (e.g., piperidine in DMF for Fmoc removal)
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Anhydrous solvents (e.g., DMF, DCM)
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Purification supplies (e.g., HPLC system, silica gel)
Procedure:
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Deprotection of the N-terminus: The N-terminal protecting group of the tubulysin intermediate is removed. For an Fmoc group, this is typically achieved by treatment with a solution of 20% piperidine in DMF at room temperature for 30 minutes. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.
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Peptide Coupling: The deprotected intermediate is dissolved in anhydrous DMF. The next Fmoc-protected amino acid (e.g., Fmoc-Tup(tBu)-OH) (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) are added. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by LC-MS.
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Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
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Sequential Couplings: Steps 1-3 are repeated for each subsequent amino acid and finally for the linker molecule until the full drug-linker structure is assembled.
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Final Deprotection: Any remaining side-chain protecting groups (e.g., t-butyl ethers) are removed under appropriate conditions (e.g., trifluoroacetic acid in DCM) to yield the final drug-linker conjugate. The product is then purified by preparative HPLC to achieve high purity.
Representative Protocol for Cysteine-Based Antibody Conjugation
This protocol outlines a typical procedure for the non-directed conjugation of a drug-linker containing a maleimide group (as is common for vcPABA linkers) to the cysteine residues of a monoclonal antibody.
Materials:
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Monoclonal antibody (e.g., OMTX005) in a suitable buffer (e.g., PBS)
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Reducing agent (e.g., TCEP or DTT)
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Drug-linker conjugate with a maleimide group (e.g., TAM558) dissolved in a co-solvent like DMSO
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Quenching reagent (e.g., N-acetylcysteine)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Antibody Reduction: The antibody solution is treated with a specific molar excess of a reducing agent (e.g., 5-10 equivalents of TCEP) to reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at 37°C for 1-2 hours.
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Drug-Linker Addition: The drug-linker solution is added to the reduced antibody solution. The molar ratio of the drug-linker to the antibody is carefully controlled to achieve the desired drug-to-antibody ratio (DAR). The conjugation reaction is allowed to proceed at room temperature for 1-2 hours.
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Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups on the drug-linker.
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Purification: The resulting ADC is purified from unconjugated drug-linker, excess reagents, and aggregated antibody using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
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Characterization: The final ADC is characterized to determine the DAR, purity, and concentration. This is typically done using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Signaling Pathway of OMTX705's Payload
The cytotoxic payload of OMTX705, TAM470, is a potent inhibitor of tubulin polymerization. The following diagram illustrates its mechanism of action upon release inside a target cell.
Caption: Mechanism of action of OMTX705's payload.
